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Abstract
3-Nitrobenzamide is a nitroaromatic compound with significant relevance in organic synthesis

and medicinal chemistry. As a derivative of benzamide, it serves as a versatile precursor for the

synthesis of various biologically active molecules. Its chemical structure, characterized by an

amide group and a meta-positioned nitro group on a benzene ring, imparts unique reactivity

and properties. Notably, 3-nitrobenzamide is recognized as an inhibitor of poly(ADP-ribose)

polymerase (PARP), a key enzyme family involved in DNA repair and genomic stability. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, synthesis, and biological significance of 3-Nitrobenzamide, with a focus on its role

as a PARP inhibitor. Detailed experimental protocols and data are presented to support further

research and development.

Chemical Structure and Identification
3-Nitrobenzamide is an aromatic amide. The molecule consists of a benzene ring substituted

with a carboxamide group (-CONH₂) and a nitro group (-NO₂) at the meta-position (position 3).

The strong electron-withdrawing nature of the nitro group significantly influences the electronic

properties and reactivity of the aromatic ring and the amide functionality.
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Figure 1. Chemical Structure of 3-Nitrobenzamide

Identifier Value

IUPAC Name 3-nitrobenzamide[1]

CAS Number 645-09-0[1]

Molecular Formula C₇H₆N₂O₃[1]

Molecular Weight 166.13 g/mol [1]

SMILES
C1=CC(=CC(=C1)--INVALID-LINK--

[O-])C(=O)N[1]

InChI Key KWAYEPXDGHYGRW-UHFFFAOYSA-N[1]

Physicochemical Properties
3-Nitrobenzamide is typically a yellow crystalline powder.[1] It is stable under normal

laboratory conditions. A summary of its key physicochemical properties is provided below.

Property Value Source

Appearance
Yellow powder or crystalline

solid
[2]

Melting Point 140-143 °C [3]

Boiling Point 312.55 °C (estimated) [3]

Water Solubility
< 0.1 mg/mL at 18 °C

(sparingly soluble)
[1]

Solubility in Organic Solvents
Soluble in polar solvents like

ethanol, acetone, and DMSO.
[2]

pKa (Predicted) 14.86 ± 0.50 [3]

LogP (Octanol/Water Partition

Coefficient)
0.694 (Crippen Calculated) [4]
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Spectral Data
The structural features of 3-Nitrobenzamide can be confirmed using various spectroscopic

techniques. The key spectral data are summarized below.

Spectroscopy Peak Assignment and Interpretation

¹H NMR

(500MHz, DMSO-d₆): δ 8.69 (t, J=2.0Hz, 1H, Ar-

H2), δ 8.39 (br s, 1H, -NH), δ 8.36 (ddd, J=8.0,

2.0, 1.0 Hz, 1H, Ar-H4), δ 8.31 (dt, J=7.5, 1.0

Hz, 1H, Ar-H6), δ 7.77 (t, J=8.0 Hz, 1H, Ar-H5),

δ 7.73 (br s, 1H, -NH).[5]

¹³C NMR

(125.4MHz, DMSO-d₆): δ 165.8 (C=O), 147.8

(C-NO₂), 135.7 (C-CONH₂), 133.8 (Ar-CH),

130.1 (Ar-CH), 125.9 (Ar-CH), 122.2 (Ar-CH).[5]

Infrared (IR)

N-H stretch (amide): 3435-3551 cm⁻¹; C=O

stretch (amide): ~1720 cm⁻¹; N-O stretch (nitro):

1548 cm⁻¹ (asymmetric), ~1350 cm⁻¹

(symmetric); Aromatic C-H stretch: ~3082 cm⁻¹.

[6]

Mass Spectrometry (EI)

Molecular Ion [M]⁺: m/z 166. Key fragments:

m/z 150 ([M-O]⁺ or [M-NH₂]⁺), m/z 120 ([M-

NO₂]⁺), m/z 104 ([M-NO₂-O]⁺), m/z 92, m/z 76.

[2][5]

Experimental Protocols
Synthesis of 3-Nitrobenzamide via Hydrolysis of m-
Nitrobenzonitrile
This protocol describes a common and efficient method for synthesizing 3-Nitrobenzamide
from m-nitrobenzonitrile.[5]

Materials:

m-Nitrobenzonitrile
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Cesium hydroxide monohydrate (CsOH·H₂O)

Ammonia water (aqueous solution of NH₃)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane

Reaction tube with sealing cap

Magnetic stirrer and hot plate

Rotary evaporator

Procedure:

To a sealable reaction tube, add m-nitrobenzonitrile (2 mmol, 296 mg) and cesium hydroxide

monohydrate (0.2 mmol, 33.6 mg, 10 mol%).

Add 1.0 mL of ammonia water to the tube.

Seal the reaction tube tightly and place it in an oil bath preheated to 100 °C.

Stir the reaction mixture vigorously for 1 hour.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material

is consumed.

After the reaction is complete, cool the tube to room temperature.

Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine (1 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization
Materials:

Crude 3-Nitrobenzamide

Ethanol

Deionized water

Erlenmeyer flasks

Hot plate

Büchner funnel and filter flask

Filter paper

Procedure:

Transfer the crude 3-Nitrobenzamide to an Erlenmeyer flask.

Add a minimal amount of hot ethanol to the flask while heating on a hot plate, just enough to

dissolve the solid completely.

If the solution is colored, a small amount of activated charcoal can be added, and the

solution is boiled for a few minutes before hot filtration to remove the charcoal.

Remove the flask from the heat and allow it to cool slowly to room temperature.

Once crystal formation appears to be complete, place the flask in an ice bath for 15-30

minutes to maximize crystal yield.

Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble

impurities.

Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point to

yield pure 3-Nitrobenzamide.

In Vitro PARP1 Inhibition Assay (Illustrative Protocol)
This protocol provides a general methodology for determining the IC₅₀ of a compound against

PARP1 activity.

Materials:

Purified recombinant human PARP1 enzyme

Histone H1 (as a substrate)

Biotinylated NAD⁺

Activated DNA (e.g., sonicated calf thymus DNA)

3-Nitrobenzamide (or other test inhibitors)

Streptavidin-coated microplates

HRP-conjugated anti-biotin antibody

TMB substrate

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Wash buffer (e.g., PBS with Tween-20)

Stop solution (e.g., H₂SO₄)

Microplate reader

Procedure:
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Coat a streptavidin-coated 96-well plate with histone H1 and activated DNA.

Prepare serial dilutions of 3-Nitrobenzamide in the assay buffer.

Add the PARP1 enzyme to each well, followed by the addition of the test inhibitor dilutions.

Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and wash the plate multiple times with the wash buffer to remove unbound

reagents.

Add HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the

biotinylated PAR chains on the histone substrate.

Wash the plate again to remove the unbound antibody.

Add TMB substrate and incubate until a color develops.

Stop the color development with the stop solution.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the control (no

inhibitor) and determine the IC₅₀ value by plotting the percent inhibition against the log of the

inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action
PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes,

most notably DNA repair. PARP1, the most abundant member, acts as a DNA damage sensor.

Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and

synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such

as histones. This process, known as PARylation, creates a negatively charged scaffold that
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recruits other DNA repair proteins, like XRCC1 (X-ray repair cross-complementing protein 1),

DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair.

3-Nitrobenzamide and its derivatives act as competitive inhibitors of PARP1. They bind to the

catalytic domain of the enzyme, competing with the substrate NAD⁺. By preventing the

synthesis of PAR chains, these inhibitors effectively halt the recruitment of the DNA repair

machinery. While normal cells can often bypass this inhibition by using other repair pathways

like homologous recombination (HR), cancer cells with deficiencies in these alternative

pathways (e.g., those with BRCA1/2 mutations) are highly dependent on PARP1-mediated

repair. Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which,

upon DNA replication, are converted into toxic double-strand breaks, ultimately leading to cell

death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-

based cancer therapy.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b147352?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2910902/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2. PARP1 Signaling in DNA Single-Strand Break Repair
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Figure 2. PARP1 Signaling in DNA Single-Strand Break Repair

Antimicrobial Activity
Derivatives of benzamide have been investigated for their potential antimicrobial properties.

While data specifically on 3-Nitrobenzamide is limited, related compounds have shown activity

against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The

mechanism of action is often attributed to the inhibition of essential bacterial enzymes or
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disruption of cell wall synthesis. Further investigation is required to fully elucidate the

antimicrobial potential of 3-Nitrobenzamide.

Synthesis and Purification Workflow
The overall process for obtaining pure 3-Nitrobenzamide involves a chemical synthesis step

followed by a robust purification procedure. The choice of starting material dictates the specific

synthetic route, but the general workflow remains consistent.
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Figure 3. General Workflow for Synthesis and Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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